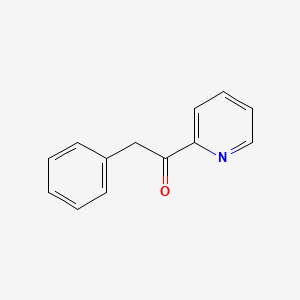

2-Phenyl-1-(pyridin-2-yl)ethanone

Overview

Description

2-Phenyl-1-(pyridin-2-yl)ethanone is an organic compound with the molecular formula C13H11NO. It is also known as benzyl-2-pyridyl ketone. This compound is characterized by the presence of a phenyl group attached to a pyridin-2-yl ethanone structure. It is a yellow liquid at room temperature and is soluble in various organic solvents such as ethanol, ether, and aldehydes .

Preparation Methods

The synthesis of 2-Phenyl-1-(pyridin-2-yl)ethanone can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 2-pyridylmagnesium bromide, followed by oxidation with a suitable oxidizing agent. Another method includes the condensation of benzaldehyde with 2-acetylpyridine in the presence of a base, followed by oxidation .

Industrial production methods typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

2-Phenyl-1-(pyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

2-Phenyl-1-(pyridin-2-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

Industry: The compound is used as a catalyst and reagent in organic synthesis, as well as in the production of fine chemicals

Mechanism of Action

The mechanism of action of 2-Phenyl-1-(pyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It can also modulate signaling pathways by binding to receptors or other proteins involved in cellular processes .

Comparison with Similar Compounds

2-Phenyl-1-(pyridin-2-yl)ethanone can be compared with other similar compounds such as quinoline derivatives and imidazole-containing compounds. These compounds share structural similarities but differ in their chemical properties and biological activities. For example, quinoline derivatives are known for their antimicrobial and antimalarial properties, while imidazole-containing compounds exhibit a broad range of biological activities, including antibacterial and antifungal effects .

Similar compounds include:

- Quinoline

- Imidazole

- Pyridine derivatives

Each of these compounds has unique features that make them suitable for specific applications in research and industry.

Biological Activity

2-Phenyl-1-(pyridin-2-yl)ethanone, also known as phenyl pyridinyl ketone, is a compound of interest due to its diverse biological activities. This article explores its interactions with various biological targets, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C13H11N1O

- CAS Number : 27049-45-2

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cell cycle regulation, antimicrobial properties, and potential as an iron chelator.

1. Cell Cycle Regulation

Research indicates that this compound interacts with cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. These interactions lead to modulation of cell cycle progression and transcriptional regulation:

- Mechanism : The compound increases the expression of IκB-α, which inhibits NF-kB signaling pathways, ultimately affecting CDK activity.

| Activity | Effect |

|---|---|

| CDK2 Inhibition | Reduced cell proliferation |

| CDK9 Modulation | Altered transcriptional activity |

This mechanism has implications for cancer treatment, particularly in tumors dependent on these pathways for growth and survival .

2. Antimicrobial Properties

The compound has shown significant antimicrobial activity against a range of pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | 5 - 10 μg/mL |

| Pseudomonas aeruginosa | Comparable to linezolid (MIC 2.5 μg/mL) |

In studies, the presence of specific substituents on the phenyl ring enhances the compound's antimicrobial efficacy .

3. Iron Chelation and HIV Inhibition

Another notable aspect of this compound is its role as an iron chelator:

- HIV Inhibition : The compound significantly inhibits HIV transcription while exhibiting minimal cytotoxicity in infected cells. It modulates CDK activities linked to viral replication.

| Parameter | Effect |

|---|---|

| HIV Gag mRNA Synthesis | Reduced |

| CDK2 Activity | Inhibited |

| IκB-α Expression | Increased |

This suggests a dual role in both antiviral activity and potential use in managing iron overload conditions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of pyridine-based compounds, including this compound. The results demonstrated strong activity against Gram-positive bacteria and moderate efficacy against Gram-negative strains.

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines revealed that treatment with the compound led to decreased viability and altered cell cycle profiles, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Phenyl-1-(pyridin-2-yl)ethanone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, bromination of 1-(pyridin-2-yl)ethanone using pyridinium tribromide in dioxane at 105°C yields intermediates for further functionalization . Key variables include solvent polarity (e.g., dioxane vs. THF), temperature (80–120°C), and stoichiometry of reagents. Column chromatography (silica gel, ethyl acetate/hexane) is commonly used for purification. Yield optimization often requires iterative adjustments to reaction time and catalyst loading.

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- NMR : -NMR shows distinct peaks for the pyridine ring protons (δ 7.2–8.5 ppm) and the acetyl group (δ 2.5–2.7 ppm). -NMR confirms the ketone carbonyl at ~200 ppm .

- IR : Strong C=O stretch at ~1680–1700 cm, pyridine ring vibrations at ~1600 cm .

- Mass Spectrometry : Molecular ion [M+H] at m/z 197.24 (CHNO) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer :

- Nucleophilic Substitution : The acetyl group undergoes nucleophilic attack, e.g., with amines or thiols, forming imine or thioether derivatives .

- Coordination Chemistry : Acts as a ligand via pyridine nitrogen, forming complexes with transition metals (Cu, Ni) for catalytic applications .

- Oxidation/Reduction : Ketone reduction (NaBH) yields secondary alcohols, while oxidation (KMnO) is less common due to ring stability .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps to assess redox activity. For example, electron-withdrawing substituents (e.g., -CF) lower LUMO energy, enhancing electrophilicity. Solvent effects (PCM models) refine predictions for aqueous vs. nonpolar environments .

Q. What strategies resolve contradictions in crystallographic data for metal complexes of this compound?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., Cu-N vs. Cu-O) are addressed via:

- Multi-temperature XRD : Resolves thermal motion artifacts.

- Hirshfeld Surface Analysis : Differentiates intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .

- Twinned Data Refinement : SHELXL-2018 handles pseudo-merohedral twinning using HKLF5 format .

Q. How can derivatives of this compound be designed for selective enzyme inhibition?

- Methodological Answer :

- Pharmacophore Modeling : Aligns pyridine and ketone moieties with enzyme active sites (e.g., kinases).

- Structure-Activity Relationship (SAR) : Fluorination at the phenyl ring (para position) enhances lipophilicity and target binding, as seen in analogs with IC values <1 μM .

- Click Chemistry : Azide-alkyne cycloaddition introduces triazole groups for improved solubility and bioavailability .

Properties

IUPAC Name |

2-phenyl-1-pyridin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-13(12-8-4-5-9-14-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYYKZLGTHPLPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292408 | |

| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27049-45-2 | |

| Record name | 27049-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27049-45-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenyl-1-(pyridin-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.